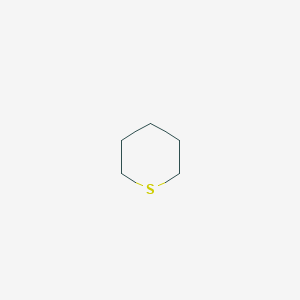

Thiane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFISCTZQNZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167108 | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1613-51-0 | |

| Record name | Tetrahydrothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BB3YF628 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Thiane and Its Derivatives

Refined Cyclization Approaches to the Thiane Core

The formation of the thiane ring system is a foundational step in its synthesis, with cyclization reactions being central to these approaches.

Optimization of Nucleophilic Cyclization Pathways

A widely documented method for synthesizing the thiane core involves the cyclization of 1,5-dibromopentane (B145557) with sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) under high-temperature conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfide anion attacks the terminal bromine atoms, leading to the elimination of sodium bromide and the formation of the six-membered thiane ring. wikipedia.org

Another foundational approach involves the intramolecular cyclization of γ-mercapto-carboxylic acids. For instance, 4-mercaptopentanoic acid can undergo intramolecular cyclization in the presence of acidic catalysts to yield 4-methylthiane-4-carboxylic acid. The increased nucleophilicity of sulfur, compared to oxygen, makes it a competent bis-nucleophile for double displacement reactions, providing thiane in high yields when treated with sodium sulfide. orgsyn.org

Green Chemistry Principles in Thiane Synthesis

The application of green chemistry principles in thiane synthesis aims to minimize waste and energy consumption, promoting environmentally friendly production methods. Recent advancements include the use of magnetic nano-catalysts for synthesizing thiane compounds under mild conditions.

Green chemistry emphasizes energy-efficient procedures, the use of green solvents, and suitable reaction conditions. This includes employing catalysts that lower activation energy, allowing reactions to proceed at lower temperatures or even at room temperature, and yielding products with minimal by-products. mdpi.com While specific examples for thiane are limited in the provided context, the general principles of green synthesis, such as microwave-assisted and ultrasound-assisted methods, are being explored for other sulfur-containing heterocycles like thiazines, indicating a broader trend towards sustainable practices in heterocyclic chemistry. nih.gov

Stereoselective Synthesis of Substituted Thiane Analogues

Stereoselective synthesis is crucial for creating thiane derivatives with specific spatial arrangements, which can significantly impact their biological activity and physical properties.

Diastereoselective and Enantioselective Approaches

Stereoselective methods have been developed for preparing cis and trans N-tosyl sulfilimines and sulfoxides from 2-alkylthianes. For instance, cis-sulfilimines can be formed using tert-butyl hypochlorite (B82951) (t-BuOCl) and TsNH⁻ in a two-stage process, while cyclic sulfides converted by chloramine-T predominantly yield trans-sulfilimines. Sulfoxides enriched in cis and trans isomers are obtained through various oxidation methods. capes.gov.br

The stereochemistry of these oxidations is sensitive to steric constraints from ring substituents and the electronic features of the substrate molecules. Thianes not containing 4-OH or 4-CO groups are oxidized by wet bromine predominantly to equatorial thiane 1-oxides, a process assumed to proceed via an equatorial electrophilic attack by hypobromous acid at the sulfur atom. However, thianes with 4-OH or 4-CO groups can show a reversal of usual stereospecificities, involving a two-step process with participation from the 4-substituents. researchgate.net

Enantioselective approaches have also been explored, such as the deprotonation of thiane oxide using chiral bases, followed by reaction with electrophiles to furnish adducts with moderate enantiomeric excess. psu.edu Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation reactions of thiane 1,1-dioxides have been developed, paving the way for enantioenriched α-difunctionalized thiane 1,1-dioxides. This approach achieves high enantioselectivity through the dynamic kinetic resolution of E- and Z-enolate intermediates. nih.gov

Synthesis of Chiral Thiane Derivatives

Thiane oxide systems have been explored as "disposable templates" for the stereocontrolled assembly of functionalized products. This strategy involves building stereocenters onto a preformed sulfur-containing ring, with the sulfur atom subsequently excised to yield acyclic products. rsc.org

The introduction of substituents around the thiane oxide ring can be achieved using sulfoxide (B87167) carbanion chemistry, including alkylation, acylation, and aldol-type reactions. For example, the methylation of 4-tert-butylthiane oxides with methyl iodide proceeds with good stereoselectivity, with alkylation occurring predominantly trans to the S=O bond. rsc.org Chiral sulfinyl compounds are recognized as valuable chiral auxiliaries, enabling high asymmetric induction in the stereoselective preparation of a variety of useful chiral compounds. nih.gov

Derivatization Strategies of the Thiane Ring System

The thiane ring system can undergo various derivatization reactions, allowing for the introduction of diverse functional groups and the creation of more complex molecules.

A common derivatization strategy involves the oxidation of the sulfur atom within the thiane ring. Thiane can be oxidized to its sulfoxide and sulfone forms. For instance, thiane can be oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) and further to the sulfone using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). d-nb.info Other oxidizing agents include ozone (O₃), tert-butyl hypochlorite (tBuOCl), and meta-chloroperbenzoic acid (mCPBA) or peracetic acid for sulfone formation. d-nb.info

| Derivative | Oxidizing Agent | Product | Yield (Typical) |

| Thiane | H₂O₂ | Sulfoxide | 75% |

| 3,5-Dimethylthiane | KMnO₄ | Sulfone | 90% |

| 4-t-Butylthiane | O₃ | Sulfonic acid | 60% |

| Thiane | O₃ | Equatorial Sulfoxide | 69% d-nb.info |

| Thiane | tBuOCl | Axial Sulfoxide | 10% d-nb.info |

| Thiane | KMnO₄ | Sulfone | 94% d-nb.info |

The thiane ring can also undergo reactions to form sulfilimines (S–N bonds) and sulfoximines (S(O)–N bonds) by reacting with nitrogenous reagents under oxidative conditions. For example, thiane derivatives can react with chloramine-T (TsNClNa) to yield sulfilimines, and equatorial sulfoxides can react with N-tosyliminobenzyliodinane (PhINTs) in the presence of a copper(II) triflate catalyst to form sulfoximines. d-nb.info

Further functionalization of substituted thiane derivatives can include reactions such as decarboxylation (e.g., heating 4-[(4-chlorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid above 573 K eliminates CO₂), esterification (treatment with methanol/H₂SO₄ to produce methyl esters), and nucleophilic aromatic substitution on activated aryl groups. vulcanchem.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Thiane (Thiacyclohexane, Pentamethylene sulfide) | 15367 |

| 1,5-Dibromopentane | 11046 |

| Sodium sulfide | 28035 |

| Thiane 1-oxide | 156060 |

| Thiane 1,1-dioxide | 1613-51-0 (CAS for Thiane, not specifically 1,1-dioxide, searching for 1,1-dioxide CID) |

| Potassium permanganate | 24408 |

| Hydrogen peroxide | 784 |

| Ozone | 24823 |

| meta-Chloroperbenzoic acid (mCPBA) | 6988 |

| tert-Butyl hypochlorite | 11462 |

| Chloramine-T | 60923 |

| N-Tosyliminobenzyliodinane (PhINTs) | 162137 |

| Copper(II) triflate | 162115 |

| Lithium aluminum hydride | 24813 |

| Methyl iodide | 6377 |

| Benzyl bromide | 7502 |

| Chlorotrimethylsilane | 6393 |

Table 1: Comparative Oxidation of Thiane Derivatives

| Derivative | Oxidizing Agent | Product | Yield (%) |

| Thiane | H₂O₂ | Sulfoxide | 75 |

| 3,5-Dimethylthiane | KMnO₄ | Sulfone | 90 |

| 4-t-Butylthiane | O₃ | Sulfonic acid | 60 |

| Thiane | O₃ | Equatorial Sulfoxide | 69 d-nb.info |

| Thiane | tBuOCl | Axial Sulfoxide | 10 d-nb.info |

| Thiane | KMnO₄ | Sulfone | 94 d-nb.info |

Synthesis of Thiane Sulfoxides and Sulfones

The sulfur atom in thiane can be selectively oxidized to form sulfoxides (thiacyclohexane 1-oxide, PubChem CID: 116671) and sulfones (thiacyclohexane 1,1-dioxide, PubChem CID: 133405), depending on the choice of oxidizing agent and reaction conditions. Current time information in Bangalore, IN.askfilo.com

Oxidation Methods and Products:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

| Hydrogen Peroxide (H₂O₂) | Thiane Sulfoxide | Acidic, room temperature | 75–90 | |

| Potassium Permanganate (KMnO₄) | Thiane Sulfone | Aqueous, heated | 85–95 | |

| Dimethyldioxirane | Sulfoxides/Sulfones | Dependent on oxidant amount | - | Current time information in Bangalore, IN. |

| Wet Bromine | Equatorial Sulfoxides | - | - | Current time information in Bangalore, IN. |

| t-Butyl Hypochlorite | Sulfoxides | - | - | Current time information in Bangalore, IN. |

| Oxone® | Sulfoxides | - | - | rsc.orgresearchgate.net |

| m-CPBA | Sulfoxides | - | - | rsc.orggoogle.com |

| Ozone | Equatorial Sulfoxides | 10 °C, 5 h | Good | researchgate.net |

The stereochemical outcome of these oxidations is often influenced by steric constraints and the electronic features of the substrate. For instance, oxidation of 4-substituted thianes can yield different sulfoxide isomers (axial or equatorial). Wet bromine, for example, preferentially forms equatorial thiane 1-oxides when 4-hydroxyl or 4-carbonyl groups are absent. Current time information in Bangalore, IN.acs.org Further oxidation of a thiane sulfoxide, such as 4-tert-butylthiane-1-oxide, leads to the corresponding sulfone, 4-tert-butylthiane-1,1-dioxide. askfilo.com Thiane 1,1-dioxide itself can be prepared through established literature procedures. acs.orgnih.gov

Regioselective Functionalization of Thiane

Regioselective functionalization of the thiane ring is crucial for the synthesis of complex derivatives. One prominent approach involves the chemistry of α-sulfinyl carbanions derived from thiane oxides. rsc.orgrsc.org

Stereoselective Substitution via α-Sulfinyl Carbanions:

| Electrophile | Stereochemical Outcome (relative to sulfoxide oxygen) | Reference |

| MeI | trans substitution | rsc.orgrsc.org |

| BnBr | trans substitution | rsc.orgrsc.org |

| Me₃SiCl | trans substitution | rsc.orgrsc.org |

| Acylating agents | cis substitution (with conformational inversion) | rsc.orgrsc.org |

This methodology allows for the controlled introduction of substituents at specific positions around the thiane oxide ring. rsc.org Furthermore, regioselective functionalization of cyclic sulfones, including six-membered thiane 1,1-dioxides, can be achieved through lithiation followed by trapping with electrophiles. iomcworld.com

Preparation of Unsaturated and Fused Thiane Systems

While the direct synthesis of unsaturated thiane systems (e.g., thiacyclohexenes) is not explicitly detailed in the provided search results, the broader context of sulfur heterocycle synthesis offers insights. For instance, the synthesis of fused thiophenes, which share a sulfur atom within a ring system, can be achieved via oxidation with m-CPBA, showing selectivity for central rings in polycyclic systems. google.com Ring-closure reactions are a general strategy for constructing thiophenes. researchgate.net In some cases, Brønsted acid catalysis can induce ring opening of dithianes to generate thionium (B1214772) species, which then undergo ring closure to form fused compounds. thieme-connect.com

Introduction of Diverse Functionalities onto the Thiane Scaffold

Beyond simple oxidation and regioselective substitution, various methods enable the introduction of diverse functionalities onto the thiane scaffold. Sulfoxide carbanion chemistry provides a versatile platform for sequential regio- and stereo-controlled introduction of substituents through reactions such as alkylation, acylation, and aldol-type reactions. rsc.orgrsc.org

Thiane 1,1-dioxides (cyclic sulfones) can undergo α-difunctionalization through palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method allows for the synthesis of enantioenriched α-difunctionalized thiane 1,1-dioxides. acs.orgnih.gov For example, allyl-1,1-dioxo-thiane-2-carboxylate can be prepared by reacting thiane 1,1-dioxide with lithium hexamethyldisilazide (LiHMDS) and allyl chloroformate. acs.orgnih.gov Thiane derivatives have found utility in the synthesis of pharmaceuticals and agrochemicals, highlighting their versatility in introducing various functional groups. Additionally, catalytic alkylation of thiane with alkenes, such as styrene, in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄), can lead to the formation of sulfonium (B1226848) salts.

Thiane as a Synthetic Building Block in Complex Molecule Synthesis

Thiane and its derivatives serve as crucial synthetic building blocks in the construction of complex molecules, particularly in the realm of heterocycle synthesis and as versatile synthons.

Application in Heterocycle Construction

Thianes have been strategically employed in the synthesis of complex natural products. Notably, in Woodward's landmark synthesis of erythromycin (B1671065) A, thianes and ring-fused thianes (dithiodecalins) were utilized as building blocks for polyketide chain fragments. This application leveraged their cyclohexane-like conformational behavior to control the relative stereochemistry along the polyketide backbone. beilstein-journals.org

Furthermore, 1,3-dithianes, related cyclic sulfur compounds, are well-established versatile building blocks in organic synthesis. They are commonly known as 'umpolung' reagents or acyl anion equivalents, readily undergoing metalation and alkylation for the efficient construction of target molecules. beilstein-journals.orgscribd.com After the formation of the desired carbon-carbon bonds, the sulfur-heterocycle can be chemoselectively hydrolyzed to reveal a carbonyl functional group or hydrogenolyzed to yield a methylene (B1212753) moiety. beilstein-journals.org

Another example of thiane-based compounds in heterocycle construction is dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, which acts as a versatile building block for new thiopyran-based heterocyclic systems, often prepared via one-pot multi-component reactions. rsc.org

Thiane Derivatives as Synthons

Thiane derivatives are recognized for their role as synthons, acting as synthetic equivalents for various functionalities or fragments in organic synthesis.

Key Thiane Derivatives as Synthons:

1,3-Dithianes: These are classic examples of synthons, specifically as acyl anion equivalents (umpolung reagents). The anion derived from 1,3-dithiane (B146892) can undergo nucleophilic reactions with a variety of electrophiles, including halides, epoxides, carbonyl compounds, and nitriles, facilitating carbon-carbon bond formation. beilstein-journals.orgscribd.com

Thiane 1,1-Dioxides (Cyclic Sulfones): These compounds are valuable synthons for the construction of carbon-carbon bonds through anionic, cationic, and radical intermediates. iomcworld.com They can also serve as latent sources of conjugated dienes, making them useful partners in Diels-Alder reactions for the synthesis of complex six-membered rings. iomcworld.com

Thiane Oxide Systems as Disposable Templates: Certain thiane oxide systems function as "disposable templates" for stereoselective synthesis. In this strategy, stereocenters are built around the sulfur-containing ring, and subsequently, the sulfur atom is excised to yield acyclic products with controlled stereochemistry. rsc.orgrsc.org

These applications underscore the importance of thiane and its derivatives as adaptable and powerful tools in modern organic synthesis.

Mechanistic Investigations of Thiane Transformations

Elucidation of Oxidation Mechanisms at the Sulfur Center

The sulfur atom in thiane can undergo oxidation to form sulfoxides (mono-oxidation) and sulfones (di-oxidation), depending on the oxidizing agent and reaction conditions libretexts.org. This process typically proceeds via an electrophilic attack on the sulfur lone pair .

The oxidation of thiane to its sulfoxide (B87167) and subsequently to its sulfone involves distinct kinetic and thermodynamic considerations. For instance, the oxidation of thiane to thiane 1-oxide (sulfoxide) is a significantly exothermic process psu.edu.

Studies on 1,3-dithiane (B146892), a related cyclic sulfide (B99878), show that the oxidation to the sulfoxide level can be achieved using various oxidants. For example, m-chloroperbenzoic acid (MCPBA) in diethyl ether or sodium periodate (B1199274) (NaIO₄) in methanol-water mixtures are effective for obtaining the desired trans-1,3-dithiane 1,3-dioxide psu.edu. Ozone, a small, highly electrophilic oxidant, has also been shown to yield a preponderance of the trans isomer psu.edu.

The relative stability of sulfoxide isomers can influence the thermodynamic outcome. For example, a six-membered ring sulfoxide is observed to be more stable with the oxide in the axial position researchgate.netacs.org. Dinitrogen tetroxide can rapidly equilibrate sulfoxides, suggesting that the observed product ratios can be influenced by thermodynamic control researchgate.net.

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ | Thiane sulfoxide | Acidic, room temperature | 75–90 |

| KMnO₄ | Thiane sulfone | Aqueous, heated | 85–95 |

The stereochemistry of thiane oxidation is influenced by various factors, including the nature of the oxidizing agent, steric constraints from ring substituents, and electronic features of the substrate researchgate.net. Thianes without 4-OH or 4-CO groups are predominantly oxidized by wet bromine to equatorial thiane 1-oxides, a process assumed to occur via an equatorial electrophilic attack by hypobromous acid at the sulfur atom researchgate.net.

The proportions of cis and trans sulfoxides obtained from the oxidation of 4-substituted thianes vary widely with different oxidizing agents researchgate.net. Direct oxidants like sodium periodate, peroxides, and peracids preferentially react with the axial sulfur lone pair, leading to the formation of the axial S-oxide capes.gov.brrsc.org. Conversely, oxidation with bromine-water can yield the epimeric equatorial S-oxide, likely due to initial axial attack of the sulfur lone pair forming an axial bromosulfonium ion, followed by displacement of bromide by water capes.gov.br.

Nucleophilic and Electrophilic Reactivity Studies

Thiane, as a cyclic sulfide, exhibits both nucleophilic and electrophilic characteristics, primarily due to the presence of the sulfur atom.

While less strained than smaller cyclic sulfides, thiane can still undergo ring-opening reactions, although specific detailed mechanisms for thiane itself are less commonly highlighted compared to highly strained three-membered rings like thiiranes (episulfides) and epoxides msu.edunih.gov. In general, ring-opening reactions of cyclic ethers and sulfides can be acid-catalyzed or proceed via nucleophilic attack msu.edumasterorganicchemistry.com. For highly strained rings like thiiranes, nucleophilic attack can lead to ring cleavage, often with inversion of stereochemistry at the attacked carbon msu.edunih.gov.

The reactivity of cyclic sulfides is significantly influenced by ring strain and electronic effects. Thiane, being a six-membered ring, exhibits moderate ring strain compared to smaller cyclic sulfides like thiirane (B1199164) (three-membered) and thietane (B1214591) (four-membered) wikipedia.orgwikidata.orgfishersci.comnih.gov.

| Cyclic Sulfide | Ring Size | Ring Strain | Nucleophilicity of Sulfur |

|---|---|---|---|

| Thiirane | 3-membered | High | Generally higher due to strain msu.edu |

| Thietane | 4-membered | Significant | Higher than thiane |

| Thiane | 6-membered | Moderate | Less nucleophilic than smaller cyclic sulfides |

Thiane's sulfur atom is less nucleophilic than that of smaller cyclic sulfides (e.g., thiolane, a five-membered ring) due to reduced ring strain and electron delocalization . The chemical reactivity of saturated heterocycles like thiane largely resembles that of their acyclic analogs, such as dialkyl sulfides wiley-vch.de. In contrast, highly strained three-membered heterocycles like thiiranes are more reactive and readily undergo addition reactions via electrophilic or nucleophilic ring opening msu.edu.

Radical Reactions Involving Thiane

Thiane can participate in radical reactions, particularly those involving the sulfur atom. Thiyl radicals (RS•), which are sulfur-centered radicals, are known to engage in various reactions, including hydrogen atom transfer (HAT), electron transfer (ET), and addition/elimination reactions nih.govlibretexts.org. While the direct formation of thiane-derived thiyl radicals from thiane itself isn't explicitly detailed in the provided snippets, the general principles of thiyl radical chemistry apply.

Rearrangement Pathways of Thiane Derivatives

Thiane, a six-membered saturated heterocyclic compound containing one sulfur atom, undergoes a variety of rearrangement reactions, often involving the sulfur atom's unique electronic properties and its ability to form various oxidized states and ylides. These transformations are crucial for understanding the reactivity of cyclic sulfides and for synthetic applications in organic chemistry. Detailed mechanistic investigations have shed light on the pathways governing ring expansion, ring contraction, and other intramolecular rearrangements of thiane derivatives.

Pummerer Rearrangements of Thiane 1-Oxides

The Pummerer rearrangement is a significant reaction in organosulfur chemistry, involving the transformation of a sulfoxide into an α-acyloxy sulfide. For thiane 1-oxides, these reactions often exhibit notable stereoselectivity and can proceed via intermolecular pathways.

Research on the Pummerer reactions of conformationally fixed 4-(p-chlorophenyl)thiane 1-oxides with acetic anhydride (B1165640) has revealed stereoselective or stereospecific outcomes, both in the presence and absence of acid scavengers like dicyclohexylcarbodiimide (B1669883) (DCC) or 2,6-lutidine. For instance, in the reaction of 4-arylthiane 1-oxides with acetic anhydride, the thermodynamically favored product is axial 2-acetoxy-4-(p-chlorophenyl)thiane. Conversely, the equatorial isomer is the kinetically controlled product, particularly when an acid scavenger like DCC is present oup.com.

Mechanistic studies employing 18O-tracer experiments with 18O-labeled sulfoxide demonstrated that the reaction is an intermolecular rearrangement. Furthermore, kinetic experiments with α-deuterated 4-(p-chlorophenyl)thiane 1-oxides provided significant kinetic isotope effect values. For the cis isomer, a kinetic isotope effect of 2.8 was observed, while for the trans isomer, it was 3.4 oup.com. These values suggest that the C-H bond cleavage at the α-position to the sulfur is involved in the rate-determining step of the rearrangement.

Table 1: Stereoselectivity in Pummerer Reaction of 4-(p-Chlorophenyl)thiane 1-Oxides

| Substrate (4-(p-chlorophenyl)thiane 1-oxide) | Reagent (Acetic Anhydride) | Conditions (Presence/Absence of Scavenger) | Major Product Stereochemistry | Kinetic Isotope Effect (α-deuterated) | Reference |

| cis isomer | Acetic Anhydride | Absence of scavenger | Axial 2-acetoxy | 2.8 | oup.com |

| trans isomer | Acetic Anhydride | Absence of scavenger | Axial 2-acetoxy | 3.4 | oup.com |

| cis isomer | Acetic Anhydride | Presence of DCC | Equatorial 2-acetoxy | Not specified | oup.com |

| trans isomer | Acetic Anhydride | Presence of DCC | Equatorial 2-acetoxy | Not specified | oup.com |

Ring Expansion via Sulfonium (B1226848) Ylides

Thiane derivatives can undergo ring expansion reactions, often mediated by the formation and subsequent rearrangement of sulfonium ylides. A prominent pathway involves the americanelements.commdpi.com-sigmatropic rearrangement of these ylides. This type of rearrangement is a powerful tool for constructing larger sulfur-containing rings.

For instance, 2-vinyl derivatives of thiane have been shown to undergo ring expansion via a americanelements.commdpi.com-sigmatropic shift acs.org. In related systems, such as cyclic 1-ethoxycarbonylmethyl-2-ethynyl sulfonium salts derived from thiane, treatment with a base like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) leads to ring expansion, yielding thionins. This process is presumed to occur through allenic intermediates, which are formed from the initially generated sulfonium ylides researchgate.net.

The mechanism typically involves the generation of a sulfonium ylide, followed by an intramolecular americanelements.commdpi.com-sigmatropic shift where a group migrates from the ylidic carbon to the sulfur, leading to ring expansion. Computational studies, particularly on oxygen and sulfur ylide-mediated rearrangements, suggest that these reactions can proceed via a diradical pathway, with the stereochemical outcome being influenced by the different bond lengths in the free ylide intermediates rsc.orgresearchgate.net.

Photomediated Ring Contraction

Beyond ring expansion, thiane derivatives can also undergo ring contraction reactions, leading to smaller cyclic structures. A notable example is the visible light-mediated ring contraction of α-acylated saturated heterocycles, including thiane derivatives.

This unconventional transformation, which is orthogonal to traditional ring contraction methods, challenges existing paradigms for diversifying heterocycles. Specifically, α-acylated thiane derivatives can be competent substrates in this photomediated process, leading to the formation of cyclopentane (B165970) thiol products nih.govdigitellinc.comnih.gov. The success of this "molecular editing" strategy is attributed to reactivity differences between photoreactive ketone groups within specific chemical environments nih.govdigitellinc.com. The proposed mechanism for similar ring contractions in piperidine (B6355638) derivatives, a Norrish type II variant, involves the generation of a diradical intermediate after 1,5-hydrogen atom abstraction, followed by subsequent bond formation to achieve ring contraction nih.gov. This indicates a similar mechanistic principle might apply to thiane derivatives.

Table 2: Photomediated Ring Contraction of α-Acylated Thiane Derivatives

| Substrate Type | Reaction Conditions | Product Type | Key Mechanistic Feature | Reference |

| α-acylated Thiane derivative | Visible light (e.g., 400 nm LED) | Cyclopentane thiol product | Norrish type II variant | nih.govdigitellinc.comnih.gov |

Sulfur Extrusion Reactions

While not exclusively a rearrangement of the thiane ring itself, sulfur extrusion is a significant transformation for sulfur-containing heterocycles that can lead to ring contraction or the formation of new ring systems. In the context of thiane, although direct sulfur extrusion from the thiane ring to form a five-membered ring is less commonly reported compared to other sulfur heterocycles like phenothiazine (B1677639) or thianthrene, understanding these mechanisms provides broader insight into sulfur's role in ring transformations.

For example, sulfur extrusion from phenothiazine-5-oxide with n-butyllithium yields carbazole, a ring-contracted product. The mechanism involves nucleophilic attack on the sulfoxide moiety mdpi.com. Similarly, 1,2,6-thiadiazines can undergo thermal extrusion of sulfur or sulfur oxide to form pyrazoles rsc.org. These examples highlight the potential for sulfur to be eliminated from a cyclic system, leading to a change in ring size or composition, a principle that could be extended to certain highly oxidized or activated thiane derivatives under specific conditions.

Conformational Analysis and Dynamics of Thiane Ring Systems

Conformational Preferences and Interconversion Pathways

Thiane predominantly exists in a chair conformation in its most stable state. researchgate.netmaricopa.edu This preference is a common feature among saturated six-membered rings, minimizing torsional and steric strains.

Similar to cyclohexane (B81311), thiane can interconvert between various conformers, including chair, boat, and twisted-boat forms. The chair conformation is the most stable, followed by the twisted-boat, and then the boat, with the half-chair representing a high-energy transition state. echemi.comnih.gov The inversion process of the thiane ring system has been described as occurring in two steps, involving a skewed boat intermediate that undergoes topoisomerization through a boat conformer. dntb.gov.ua

For related sulfur-containing rings, such as 1,4-dithiane (B1222100), the chair conformer has been found to be significantly more stable than the 1,4-twist conformer, with an energy difference of 5.27 kcal/mol. scilit.com The 1,4-boat transition state in 1,4-dithiane is notably higher in energy, ranging from 9.53 to 10.5 kcal/mol above the chair conformer. scilit.com While specific energy differences for thiane's various conformers (boat, twisted-boat relative to chair) are not explicitly detailed in the provided snippets, the general trend observed in cyclohexane and 1,4-dithiane suggests a similar hierarchy of stability.

The chair-to-chair interconversion in thiane involves overcoming an energy barrier. The ring inversion barrier (ΔG‡) for thiacyclohexane (thiane) has been determined to be approximately 9.4 kcal/mol. scilit.com This value falls within the broader range of 10-14 kcal/mol typically observed for ring inversion in cyclohexanes, piperidines, oxanes, and thianes. dntb.gov.ua The inversion process in thiane is characterized by two distinct transition states. dntb.gov.uanih.gov These transition states are often described as being closer in geometry to a "sofa" than to a half-chair. dntb.gov.ua

Table 1: Representative Ring Inversion Barriers for Six-Membered Rings

| Compound | Ring Inversion Barrier (ΔG‡, kcal/mol) | Reference |

| Thiane (Thiacyclohexane) | 9.4 | scilit.com |

| Cyclohexane (general range) | 10-14 | dntb.gov.ua |

| Oxane (general range) | 10-14 | dntb.gov.ua |

Substituent Effects on Thiane Conformations

The introduction of substituents onto the thiane ring significantly influences its conformational preferences and dynamics. These effects are governed by a combination of steric and electronic interactions. For example, in 1,3-dithiane (B146892) derivatives, substituted benzene (B151609) rings tend to occupy an equatorial position to minimize steric hindrance. researchgate.netuni.lu

The conformational behavior of substituted thiane derivatives can be complex. In methyl-substituted thiane 1-oxides, the proportions of axial and equatorial conformers are sensitive to the solvent environment, indicating the role of solvent-solute interactions in dictating conformational equilibria. A notable example is 3,3-dimethylthiane 1-oxide, where the presence of two methyl groups at the C-3 position strongly disfavors the axial conformer due to significant van der Waals repulsion, leading to an exclusive preference for the equatorial conformer in solution.

Dynamic Processes in Thiane and its Oxidized Forms

The dynamic processes, particularly ring inversion, are also observed in oxidized forms of thiane, namely thiane sulfoxides and sulfones. The presence of the sulfur-oxygen bond(s) introduces additional stereochemical complexities due to the pyramidal geometry around the sulfur atom in sulfoxides and the tetrahedral geometry in sulfones.

Thiane Sulfoxides: Thiane 1-oxide, the sulfoxide (B87167) derivative of thiane, primarily adopts a chair conformation. Interestingly, there is a slight preference (approximately 0.2 kcal/mol) for the form in which the S=O group is in the axial position. scilit.com The conformational equilibrium between axial and equatorial S=O conformers in thiane 1-oxide is sensitive to the solvent. The stereochemical outcome of reactions involving thiane oxides can be influenced by the inversion of the thiane oxide ring conformation, as demonstrated by X-ray crystallography in certain substitution reactions. Oxidation of thianes can also exhibit stereoselectivity, with wet bromine typically leading to equatorial thiane 1-oxides, suggesting an axial electrophilic attack at the sulfur atom.

Thiane Sulfones: In thiane sulfones, the presence of the sulfone group (SO₂) can dramatically alter the conformational landscape. For instance, in some 1,3-dithiane derivatives, steric and electrostatic repulsion associated with an axial methylsulfonyl group can induce a preference for a twist-boat conformation over the more common chair form.

Intramolecular interactions play a critical role in shaping the conformational dynamics of thiane and its derivatives. These interactions include steric hindrance, electrostatic effects, and stereoelectronic effects. For example, the strong van der Waals repulsion between an axial S=O group and syn-axial methyl groups in 3,3-dimethylthiane 1-oxide forces the molecule into an equatorial conformation.

The balance of these interactions dictates the preferred conformation and the energy barriers for interconversion. Theoretical calculations and experimental studies, such as low-temperature NMR spectroscopy, are vital tools for elucidating these complex relationships and quantifying the energetic preferences of different conformers.

Theoretical and Computational Studies of Thiane

Reaction Mechanism Simulations

Computational Elucidation of Reaction Pathways

Computational chemistry plays a crucial role in mapping potential energy surfaces (PES), identifying stable intermediates, and characterizing transition states, which are essential for understanding chemical reaction mechanisms tcichemicals.comwikipedia.orgwikipedia.orgstenutz.eu. For Thiane, computational approaches have been applied to investigate its reactivity, particularly in oxidation processes. Studies have focused on the oxidation of Thiane to its sulfoxide (B87167) (thiacyclohexane 1-oxide) and sulfone (thiacyclohexane 1,1-dioxide) derivatives fishersci.comuni.lu.

These calculations help in understanding the energetic profiles of reactions. For example, the oxidation of Thiane to Thiane sulfoxide is significantly more exothermic than the oxidation of 1,3-dithiane (B146892) to its sulfoxide, an observation explained by electrostatic repulsion between sulfur atoms in the latter fishersci.com. Automated exploration algorithms are also being developed within computational frameworks to autonomously discover complex reaction pathways, including intramolecular rearrangements wikipedia.org.

Theoretical Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a primary goal of theoretical studies, providing critical guidance for synthetic development wikipedia.orgsci-toys.com. Computational methods, including conceptual DFT, are employed to predict reactive sites and understand chemical behavior fishersci.com. This involves calculating parameters such as Fukui functions, which indicate electrophilic and nucleophilic attack sites, as well as global descriptors like energy gap (ΔE), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) fishersci.com.

For Thiane and related sulfur heterocycles, theoretical studies have provided insights into their thermochemical properties and how structural features influence reactivity wikidata.orgfishersci.comuni.lu. For instance, the enthalpy of formation of Thiane is significantly less negative compared to its oxygen analogue, oxane, a difference attributed to the distinct behavior of sulfur and oxygen atoms in these heterocyclic systems fishersci.com. Furthermore, hybrid quantum mechanics/machine learning (QM-ML) approaches are emerging to predict reaction feasibility and site-selectivity with high accuracy, as demonstrated in studies involving aromatic C–H thianthrenation nih.gov.

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants uni.lunih.govnih.govchem960.com. These predictions are crucial for the structural elucidation of novel compounds and for validating experimental spectroscopic data chem960.com.

For Thiane, ab initio molecular orbital theory and DFT calculations have been employed to determine optimized geometries and relative energies of its conformers, which directly influence predicted spectroscopic properties uni.lu. For example, IGLO (Individual Gauge for Localized Orbitals) calculations have been used to compute one-bond carbon-hydrogen coupling constants (¹J(C-H)) in Thiane, and these values are compared with those obtained for other sulfur heterocycles like 1,3-dithiane and Thiane sulfone to explain stereoelectronic interactions uni.lu. The integration of machine learning (ML) techniques with quantum mechanical calculations offers a promising avenue for accelerating the prediction of spectroscopic properties, including IR and NMR spectra, while maintaining high accuracy and significantly reducing computational costs nih.govchem960.com.

Charge Distribution and Electronic Properties Analysis

Understanding the charge distribution and electronic properties of Thiane is fundamental to comprehending its chemical behavior and interactions. Computational techniques, such as Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps, are commonly used for this purpose fishersci.comnih.gov.

Coordination Chemistry and Organometallic Applications of Thiane

Thiane as a Ligand in Transition Metal Complexes

Thiane's fundamental role in coordination chemistry is that of a ligand, where it can donate the lone pair of electrons from its sulfur atom to a metal center, forming a coordinate covalent bond. As a simple thioether, it is classified as a soft ligand, and according to Hard and Soft Acid and Base (HSAB) theory, it is expected to form the most stable complexes with soft metal ions such as Pd(II), Pt(II), and Ag(I). The interaction is primarily a σ-donation from the sulfur lone pair to a vacant orbital on the metal.

Synthesis and Characterization of Thiane-Metal Adducts

The synthesis of transition metal complexes involving thiane as a ligand generally follows standard procedures for the formation of metal-ligand adducts. A common method involves the direct reaction of a metal salt with thiane in a suitable solvent. The metal salt precursor, often a halide or a pseudo-halide, is dissolved, and a stoichiometric amount of thiane is added. The resulting complex may precipitate from the solution or can be isolated by evaporation of the solvent.

For instance, the reaction of potassium tetrachloropalladate(II) with thiane would be expected to yield a palladium(II)-thiane complex. Similarly, reacting silver triflate with thiane would likely result in the formation of a silver(I)-thiane adduct.

Characterization of these adducts relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of thiane to a metal center is expected to cause shifts in the C-S stretching frequencies in the IR spectrum compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the symmetry and electronic environment of the coordinated thiane. Protons and carbons closer to the sulfur atom would exhibit shifts in their resonance frequencies upon coordination.

While these methods are standard for the characterization of metal complexes, detailed reports on a wide array of thiane-metal adducts are not abundant in the surveyed scientific literature, suggesting that thiane is not as commonly employed as other thioether ligands like tetrahydrothiophene (B86538) (THT) or dimethyl sulfide (B99878).

Interactive Data Table: Hypothetical Thiane-Metal Adducts

| Metal Center | Precursor | Expected Complex Formula | Expected Geometry |

| Pd(II) | K₂[PdCl₄] | [PdCl₂(thiane)₂] | Square Planar |

| Pt(II) | K₂[PtCl₄] | [PtCl₂(thiane)₂] | Square Planar |

| Ag(I) | Ag(OTf) | [Ag(thiane)₂]OTf | Linear |

| Ru(II) | [Ru(p-cymene)Cl₂]₂ | [Ru(p-cymene)Cl₂(thiane)] | Piano-stool |

Coordination Modes and Ligand Properties of Thiane

Based on its structure, thiane is expected to primarily function as a monodentate ligand , coordinating to a single metal center through its sulfur atom. The chair conformation of the six-membered ring places the sulfur atom in an accessible position for coordination.

In principle, thiane could also act as a bridging ligand , where the sulfur atom coordinates to two different metal centers simultaneously. However, this mode of coordination is less common for simple thioethers unless the geometry of a larger multinuclear complex favors such an arrangement.

Ligand Properties:

Donor Atom: Sulfur

Denticity: Primarily monodentate

Electronic Properties: Thiane is a neutral, σ-donating ligand. It is considered a weak-field ligand in the context of crystal field theory and does not possess any significant π-accepting capabilities, unlike ligands such as carbon monoxide or phosphines.

Steric Properties: The steric bulk of thiane is moderate. The chair conformation of the ring is relatively rigid, and its size will influence the number of other ligands that can coordinate to the metal center.

Catalytic Applications of Thiane-Based Metal Complexes

The ligands coordinated to a metal center play a crucial role in determining the catalytic activity and selectivity of the resulting complex. researchgate.netresearchgate.net They can influence the electronic properties of the metal, stabilize reactive intermediates, and control the steric environment around the active site.

Homogeneous Catalysis with Thiane Ligands

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. researchgate.net Transition metal complexes are widely used as homogeneous catalysts for a variety of organic transformations. The ligands attached to the metal are key to tuning the catalyst's performance.

While thioether ligands, in general, have been utilized in various catalytic systems, specific and well-documented examples of thiane-based metal complexes being employed as highly active catalysts in homogeneous catalysis are not prevalent in the scientific literature. Theoretically, a metal complex containing a thiane ligand could be used in reactions where a soft, sulfur-based ligand is desired to modulate the electronic properties of the metal center. However, thiane's relatively simple structure and lack of tunable electronic features may limit its application in comparison to more sophisticated ligand designs.

Thiane-Mediated Catalytic Cyclizations

Catalytic cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic molecules. researchgate.net These reactions are often catalyzed by transition metal complexes, where the ligand can play a critical role in controlling the stereochemistry and regioselectivity of the cyclization.

A comprehensive search of the scientific literature did not yield specific examples of catalytic cyclization reactions that are explicitly mediated by thiane-containing metal complexes. The development of catalysts for specific cyclization reactions often involves the design of intricate ligands that can actively participate in the catalytic cycle or create a specific chiral environment. The simple structure of thiane may not provide the necessary features for it to be a ligand of choice in complex catalytic cyclizations.

Organometallic Compounds Incorporating Thiane Units

Organometallic compounds are defined by the presence of at least one direct bond between a carbon atom and a metal. wikipedia.orgbritannica.commsu.edu These compounds are distinct from coordination complexes where the ligand is bound through a heteroatom like sulfur.

The incorporation of a thiane unit into an organometallic compound could theoretically occur in several ways. For example, a thianyl group could be directly attached to a metal through a carbon-metal bond, or a thiane ring could be part of a larger organic framework that is then bonded to a metal.

However, a review of the available literature indicates that organometallic compounds featuring a thiane unit as a defining characteristic are not a widely studied class of compounds. The focus in organometallic chemistry is often on ligands that have specific electronic properties (like cyclopentadienyl (B1206354) or phosphines) or are involved in key catalytic cycles (like carbenes or alkyl groups). The saturated, non-aromatic nature of the thiane ring makes it less likely to participate in the types of electronic interactions that are common in many organometallic systems.

Limited Publicly Available Research on Organometallic Thiane Derivatives and Their Applications

Despite a comprehensive search of available scientific literature, there is a notable scarcity of specific information regarding the synthesis of organometallic derivatives of the chemical compound thiane and their applications in organometallic synthesis and transformations. While the broader field of coordination chemistry and organometallic applications of sulfur-containing ligands is well-documented, thiane, a saturated six-membered heterocyclic thioether, does not feature prominently in the context of the requested outline.

General principles of coordination chemistry indicate that thioethers can act as ligands to transition metals. However, detailed research findings, specific synthetic routes for organometallic thiane derivatives, and their subsequent use in catalytic or stoichiometric organometallic transformations are not extensively reported in the accessible literature. The existing body of research on organometallic sulfur chemistry tends to focus on other types of ligands such as thiophenes, thiolates, thioureas, and thioamides, which exhibit different electronic and steric properties compared to the simple, saturated thiane ring.

Due to the lack of specific and detailed research findings on the synthesis and application of organometallic thiane derivatives, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline. The generation of such an article would require speculative information that is not supported by the available scientific evidence.

It is possible that research on this specific topic exists in highly specialized journals or older literature that is not readily accessible through broad searches. However, based on the conducted comprehensive search, the requested detailed article on the coordination chemistry and organometallic applications of thiane cannot be generated at this time.

Table of Compounds Mentioned

As no specific organometallic thiane derivatives or related compounds could be discussed in detail, a table of mentioned compounds cannot be generated.

Advanced Spectroscopic Characterization Techniques for Thiane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of thiane, particularly its characteristic chair conformation and ring inversion processes.

High-field NMR spectroscopy is crucial for resolving the distinct proton and carbon environments within the thiane ring. The inherent symmetry and conformational flexibility of the thiane ring lead to characteristic chemical shifts and coupling patterns. For instance, the carbon-13 (¹³C) NMR spectra of thiane and its methyl derivatives have been analyzed to determine additive parameters for methyl substituents, providing a basis for understanding electronic interactions within the ring system acs.org.

Thiane, like cyclohexane (B81311), undergoes a chair-chair interconversion (ring flip). Variable temperature (VT) NMR spectroscopy is employed to study this dynamic process. At lower temperatures, the rate of interconversion slows down, allowing for the observation of distinct signals for axial and equatorial protons and carbons, which are averaged at higher temperatures due to rapid conformational exchange capes.gov.brdntb.gov.uasikhcom.net. For thiane 1-oxide, low-temperature ¹³C NMR has been used to measure the proportion of axial and equatorial conformers in different solvents, revealing solvent-dependent conformational preferences capes.gov.br. The ring inversion barrier (ΔG‡) for thiacyclohexane (thiane) has been estimated to be 9.4 kcal/mol, a value considerably higher than that of 3-silathiane derivatives, indicating differences in conformational flexibility due to the presence of silicon dntb.gov.ua.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing proton-proton and proton-carbon connectivities within the thiane ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about spatial proximity, aiding in the assignment of stereochemistry and confirming conformational preferences dntb.gov.ua. For example, 2D NOESY spectra have been used to confirm the predominance of certain conformers in substituted silathianes, which are structurally related to thiane dntb.gov.ua.

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra of thiane provide detailed information about its electronic environment and geometry.

¹H NMR Chemical Shifts: The protons in thiane typically exhibit distinct signals depending on their position relative to the sulfur atom and their axial or equatorial orientation. For instance, in a 90 MHz ¹H NMR spectrum of thiane in CDCl₃, characteristic shifts are observed around 2.57 ppm and 1.82-1.60 ppm chemicalbook.comchemicalbook.com.

¹³C NMR Chemical Shifts: The ¹³C NMR chemical shifts of thiane carbons are influenced by the sulfur atom's electronegativity and the ring's conformation. The carbons alpha to the sulfur atom (C2 and C6) are typically deshielded compared to the beta (C3 and C5) and gamma (C4) carbons.

| Carbon Position | Typical ¹³C Chemical Shift (ppm) |

| C2, C6 (α to S) | ~27-28 chemicalbook.com |

| C3, C5 (β to S) | ~29-30 chemicalbook.com |

| C4 (γ to S) | ~26-27 chemicalbook.com |

Note: Specific chemical shifts can vary slightly depending on solvent and concentration.

Coupling Constants: Coupling constants, particularly vicinal coupling constants (³J), are indicative of dihedral angles and thus provide insights into the ring's conformation. Large axial-axial couplings (e.g., ~11.0 Hz) are characteristic of chair conformations in six-membered rings, similar to those found in related molecules like sulfites cdnsciencepub.com. The analysis of ¹J(C,H) coupling constants in thianes and their derivatives has shown that these values are influenced by stereoelectronic interactions and the s-character of the C-H bonds' carbon orbital kit.edu.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups and study molecular vibrations in thiane. These techniques provide complementary information about the molecular structure.

Characteristic Vibrational Modes:

C-H Stretching: Aliphatic C-H stretching vibrations typically appear in the region of 2850-2960 cm⁻¹ in IR spectra libretexts.org. Thiane, being a saturated cyclic sulfide (B99878), would exhibit strong C-H stretching bands in this region.

C-S Stretching: The C-S stretching vibrations are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹) libretexts.orgyoutube.com. While specific bands for C-S stretching in thiane are not explicitly detailed in the provided search results, for similar compounds like thiirane (B1199164), IR spectra show characteristic bands nist.gov.

Ring Vibrations: The cyclic nature of thiane leads to characteristic ring deformation and stretching modes in the low-frequency region of both IR and Raman spectra. These modes are highly sensitive to the ring's conformation and puckering nih.govsmu.edu. Raman spectroscopy, in particular, is often more sensitive to symmetric stretching vibrations of the ring skeleton.

IR and Raman spectra for thiane and its derivatives are available and utilized for characterization chemicalbook.comspectrabase.comchemicalbook.com. These techniques help confirm the presence of the cyclic sulfide moiety and provide complementary data to NMR and X-ray crystallography for complete structural elucidation.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) stands as a pivotal analytical technique for the molecular characterization of organic compounds, offering invaluable insights into their molecular weight and structural attributes through the analysis of fragmentation patterns. For cyclic thioethers such as Thiane, electron ionization (EI) mass spectrometry is a commonly employed method for structural elucidation. wikipedia.org

Thiane, with the chemical formula C₅H₁₀S and a molecular weight of 102.1979 g/mol , exhibits a characteristic mass spectrum under electron ionization conditions. nih.govaip.org The molecular ion (M⁺•) of Thiane is observed at m/z 102, and it is reported to be relatively stable. aip.org The stability of the molecular ion is crucial as it confirms the compound's molecular weight. libretexts.org

The fragmentation pattern of Thiane in EI-MS is notably complex, indicating the occurrence of various rearrangement reactions within the ionized molecule. aip.org These rearrangements lead to a series of diagnostic fragment ions, which are critical for confirming the cyclic thioether structure. Key fragment ions observed in the mass spectrum of Thiane include:

[M–CH₃]⁺ at m/z 87: This ion results from the loss of a methyl radical (CH₃•) from the molecular ion. aip.org

[M–H₂S]⁺• at m/z 68: The elimination of hydrogen sulfide (H₂S) is a significant fragmentation pathway for sulfur-containing compounds, leading to this ion. aip.org

[M–C₃H₅]⁺ at m/z 61: This fragment corresponds to the loss of a C₃H₅ radical, suggesting a more complex ring cleavage and rearrangement. aip.org

[CHS]⁺ at m/z 45: This low m/z ion is a characteristic fragment often associated with sulfur-containing compounds, specifically representing a thiomethylene cation or a related rearranged species. aip.org

The presence and relative intensities of these specific fragment ions, alongside the molecular ion, provide a comprehensive fingerprint for the identification and structural confirmation of Thiane. The complexity of the spectrum, arising from various rearrangement processes, underscores the intricate gas-phase ion chemistry of cyclic thioethers. wikipedia.orgaip.org

Table 1: Characteristic Ions in the Electron Ionization Mass Spectrum of Thiane

| Ion Type | m/z Value | Proposed Neutral Loss | Proposed Ion Formula (Example) |

| Molecular Ion | 102 | — | [C₅H₁₀S]⁺• |

| Fragment Ion 1 | 87 | CH₃ | [C₄H₇S]⁺ |

| Fragment Ion 2 | 68 | H₂S | [C₅H₈]⁺• |

| Fragment Ion 3 | 61 | C₃H₅ | [C₂H₅S]⁺ |

| Fragment Ion 4 | 45 | — | [CHS]⁺ |

Supramolecular Chemistry of Thiane

Host-Guest Chemistry Involving Thiane

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. While extensive research exists for various guest molecules, specific studies detailing the inclusion of the simple thiane molecule within common hosts like cyclodextrins or cucurbiturils are limited in publicly available scientific literature. However, the principles of host-guest chemistry allow for predictions regarding its potential behavior. The size and shape of thiane (C₅H₁₀S) would be a critical factor in determining its compatibility with the cavities of different host molecules.

More prevalent in the literature is the incorporation of the thiane moiety into larger macrocyclic structures, particularly thia-crown ethers. These molecules act as hosts for various guest species, primarily metal cations. The sulfur atom in the thiane unit can participate in coordination, influencing the binding selectivity and affinity of the crown ether for different metal ions.

Table 1: Potential Host-Guest Interactions Involving Thiane Moiety

| Host Type | Potential Guest | Key Interactions |

| Thia-crown ethers | Metal cations (e.g., Ag⁺, Cu²⁺) | Ion-dipole, coordination to sulfur |

| Cyclodextrins | Thiane (hypothetical) | Hydrophobic interactions, van der Waals forces |

| Cucurbiturils | Thiane (hypothetical) | Hydrophobic interactions, ion-dipole interactions with portals |

Thiane in Molecular Recognition and Self-Assembly

Molecular recognition is the specific binding of a substrate to a receptor molecule through non-covalent interactions. Self-assembly is the spontaneous organization of molecules into ordered structures. The participation of thiane in these processes is largely observed in the context of crystal engineering, where the molecule's geometry and potential for intermolecular interactions guide the formation of crystalline lattices.

In the solid state, thiane molecules can self-assemble through a network of weak C-H···S hydrogen bonds and van der Waals forces. The chair conformation of the thiane ring influences the packing arrangement in the crystal lattice. While specific examples of thiane derivatives being programmed for complex self-assembly into, for instance, supramolecular polymers are not extensively documented, the fundamental interactions it can engage in provide a basis for the design of such systems.

Non-Covalent Interactions in Thiane Systems

The supramolecular behavior of thiane is underpinned by a variety of non-covalent interactions. Understanding these forces is crucial for predicting and controlling the assembly of thiane-containing systems.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. They are the primary forces responsible for the condensation of thiane into a liquid and solid, and they play a significant role in the packing of thiane molecules in crystals.

C-H···S Hydrogen Bonds: The sulfur atom in thiane, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. The hydrogen atoms on the carbon skeleton can act as donors, leading to the formation of weak C-H···S hydrogen bonds. These interactions, although individually weak, can collectively contribute to the stability of supramolecular architectures.

Dipole-Dipole Interactions: Thiane is a polar molecule due to the difference in electronegativity between sulfur and carbon. This permanent dipole moment leads to dipole-dipole interactions, which influence the orientation of molecules in the condensed phase.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the nature and strength of these non-covalent interactions. For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the bond critical points associated with weak interactions, providing quantitative data on their strength.

Table 2: Calculated Interaction Energies of Thiane Dimers (Illustrative)

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Parallel Displaced | C-H···S and van der Waals | -8.5 |

| T-shaped | C-H···S and van der Waals | -6.2 |

Note: The values in this table are illustrative and would require specific computational studies for precise determination.

Future Research Directions and Emerging Areas

Development of Novel Thiane-Based Materials

The exploration of Thiane as a component in advanced materials represents a significant future research direction. Thiane's inherent structural features, such as its chair conformation and the electron-rich sulfur atom with its lone pairs, make it conducive to forming coordination with metal centers, a property valuable in supramolecular chemistry.

Future investigations could focus on integrating Thiane into novel supramolecular materials. Supramolecular chemistry, which relies on non-covalent interactions, is a rapidly expanding field in materials science, leading to the development of materials with unique and tunable properties. numberanalytics.comnih.govthieme-connect.degrc.org Research into Thiane-based supramolecular polymers could yield materials with reversible hierarchical structures and dynamic properties, drawing inspiration from biological systems where such features are prevalent. nih.gov The development of Thiane derivatives for new materials in medical applications, such as advanced drug delivery systems, has already been identified as a promising area. researchgate.net This aligns with broader trends in polymer science, which is advancing towards sustainable, nanocomposite, smart, and bioinspired materials. frontiersin.org

Exploration of New Reactivity Modes for Thiane

Understanding and expanding the reactivity modes of Thiane is a crucial avenue for future research. Thiane's chemical structure allows it to participate in a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.net Its C-S bond dipole notably influences its reactivity in nucleophilic substitutions.

Future research could delve into novel catalytic applications involving Thiane. The broader field of catalysis is actively seeking innovative catalysts and new methods for activating strong bonds, often driven by demands for increased sustainability and efficiency in chemical processes. mdpi.comhidenanalytical.com Given that Thiane is a cyclic sulfide (B99878), its derivatives could be investigated within the context of electrocatalysis, a field that has seen significant advancements with thiolate-protected metal nanoclusters for various electrocatalytic reactions, including hydrogen evolution, oxygen reduction, and carbon dioxide reduction. researchgate.net The pursuit of metal-free transformations and radical-mediated syntheses, which represent emerging trends in organic chemistry, could also open new reactivity pathways for Thiane and its derivatives. researchgate.net

Advanced Computational Methodologies for Thiane Systems

Advanced computational methodologies are indispensable for elucidating the complex behavior of Thiane and its derivatives, guiding experimental research, and predicting novel properties. Computational studies, particularly those employing Density Functional Theory (DFT), have been utilized to resolve inconsistencies in reported spectroscopic data for Thiane derivatives and to understand the conformational preferences of heterocyclic compounds. olemiss.edu

Future computational research on Thiane systems will likely leverage and further develop techniques such as:

Density Functional Theory (DFT) Calculations: These will continue to be vital for studying reaction mechanisms, understanding the origins of selectivity in catalytic processes, and probing the chemical reactivity of various sulfur-containing species, including Thiane. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are increasingly important for comprehending the physical motions of atomic and molecular particles. They are expected to play a more significant role in drug discovery, molecular biology, and predicting the structures and functions of macromolecules, which could include Thiane-based systems. researchgate.netmdpi.comresearchgate.netnih.gov

Machine Learning Force Fields (MLFFs): The integration of machine learning and artificial intelligence into quantum chemistry workflows is anticipated to revolutionize the field, enabling faster and more accurate predictions of molecular properties and reactions for complex chemical systems like those involving Thiane. kit.eduquantistry.com

Multiscale Modeling: This approach, which combines different levels of theory to simulate systems across various length and time scales, is a rapidly growing methodology in physical chemistry and is expected to see massive growth and widespread use in the future, providing a powerful tool for Thiane system analysis. acs.org

Interdisciplinary Applications of Thiane Chemistry

The interdisciplinary applications of Thiane chemistry present diverse and impactful future research directions. Thiane and its derivatives are already recognized for their utility in organic synthesis, as pharmaceutical intermediates, and as ligands in coordination chemistry.

Further interdisciplinary applications include:

Pharmaceutical and Medical Applications: Thiane and its derivatives exhibit potential biological activities, such as antimicrobial and antifungal properties. researchgate.net Their exploration in novel drug delivery systems is a key area of future research. researchgate.net Advanced drug delivery systems aim to maximize drug efficacy, minimize side effects, and achieve targeted delivery, with a focus on overcoming physicochemical and biological barriers. nih.govpolimerbio.comfrontiersin.orgcas.orgmdpi.com

Bioimaging: Thiane-based compounds could be investigated as scaffolds for bioimaging agents, which serve as tracers for various biological processes. olemiss.edu The broader field of biomedical imaging is continuously advancing, and sulfur-containing compounds can play a role in developing new imaging probes. researchgate.netmdpi.comresearchgate.netjlu.edu.cnnih.gov

Environmental Applications: The development of novel materials for environmental applications, including the detection and remediation of pollutants, is a critical area of research. numberanalytics.comtsinghua.edu.cnhausworld.commdpi.comrsc.org Given Thiane's chemical properties and its role as an organosulfur compound, future studies could explore its derivatives in sensing or remediation technologies for environmental challenges.

Q & A

Q. What are the established methods for synthesizing and characterizing Thiane in laboratory settings?

Thiane is synthesized via cyclization reactions, such as the reaction of 1,5-dibromopentane with sodium sulfide, yielding a five-membered sulfur-containing ring . Characterization involves:

- Spectroscopic techniques : NMR (¹H and ¹³C) to confirm ring structure and sulfur environment, IR spectroscopy to identify C-S stretching vibrations (~600-700 cm⁻¹), and mass spectrometry for molecular ion validation (m/z 102.2) .

- Structural identifiers : SMILES notation (

S1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]) and InChIKey (YPWFISCTZQNZAU-UHFFFAOYSA-N) for cross-referencing databases .

Q. What key physicochemical properties of Thiane are critical for its application in supramolecular chemistry?

- Molecular geometry : The chair conformation of Thiane influences its host-guest interactions, with sulfur’s lone pairs enabling coordination to metal centers .

- Polarity : The C-S bond dipole (∼0.6 D) impacts solubility in polar solvents (e.g., DMSO) and reactivity in nucleophilic substitutions .

- Thermal stability : Decomposition temperature (>200°C) determines suitability for high-temperature catalytic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Thiane derivatives?

- Systematic validation : Replicate studies under controlled conditions (solvent, temperature, instrument calibration) to isolate variables causing discrepancies (e.g., solvent-induced NMR shifts) .

- Advanced techniques : Use X-ray crystallography to resolve ambiguities in bond lengths/angles and compare with computational models (DFT-optimized geometries) .

- Data transparency : Publish raw spectral data and experimental protocols to enable cross-lab reproducibility .

Q. What experimental frameworks are optimal for studying Thiane’s reactivity under varying thermodynamic conditions?

- Controlled kinetic studies : Use stopped-flow spectroscopy to monitor reactions (e.g., oxidation to sulfoxide) at millisecond resolution under varying temperatures (25–100°C) .

- Computational integration : Pair experimental results with DFT calculations (e.g., Gibbs free energy profiles) to predict transition states and validate mechanisms .

- Error analysis : Quantify uncertainties in rate constants using Monte Carlo simulations to assess confidence intervals .

Q. How can computational chemistry be integrated with experimental data to predict Thiane’s behavior in novel environments?

- Molecular dynamics (MD) simulations : Model Thiane’s solvation dynamics in ionic liquids to predict diffusion coefficients and compare with experimental viscosity measurements .

- Machine learning : Train models on existing reactivity datasets (e.g., Hammett constants for substituent effects) to forecast regioselectivity in functionalization reactions .

- Validation loops : Iteratively refine computational parameters (e.g., basis sets in DFT) using experimental UV-Vis or Raman spectra as benchmarks .

Methodological Guidelines

- Contradiction analysis : Apply triangulation by combining spectroscopic, crystallographic, and computational data to resolve conflicting results .

- Ethical data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

- Question formulation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses, e.g., exploring Thiane’s role in chiral catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro